2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide

Oxidative stability Imidazole degradation Chemical proteomics

2-((5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide (CAS 922072-86-4) is a fully synthetic, small-molecule sulfonylacetamide belonging to the 1-methyl-1H-imidazole-2-sulfonyl class. Its structure embeds a C2 sulfonyl (−SO₂−) bridge connecting the imidazole core to an N-(p-tolyl)acetamide terminus, plus a C5 4-methoxyphenyl substituent.

Molecular Formula C20H21N3O4S
Molecular Weight 399.47
CAS No. 922072-86-4
Cat. No. B2421635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide
CAS922072-86-4
Molecular FormulaC20H21N3O4S
Molecular Weight399.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=NC=C(N2C)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H21N3O4S/c1-14-4-8-16(9-5-14)22-19(24)13-28(25,26)20-21-12-18(23(20)2)15-6-10-17(27-3)11-7-15/h4-12H,13H2,1-3H3,(H,22,24)
InChIKeyLVPHUELMIGIPJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

922072-86-4 | 2-((5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide – Procure with Quantitative Differentiation


2-((5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide (CAS 922072-86-4) is a fully synthetic, small-molecule sulfonylacetamide belonging to the 1-methyl-1H-imidazole-2-sulfonyl class [1]. Its structure embeds a C2 sulfonyl (−SO₂−) bridge connecting the imidazole core to an N-(p-tolyl)acetamide terminus, plus a C5 4-methoxyphenyl substituent. This precise arrangement of electron-donating and electron-withdrawing groups yields a computed XLogP3 of 3.0, a topological polar surface area (TPSA) of 98.7 Ų, and a molecular weight of 399.5 g/mol [1]. Patent families explicitly claim 2-sulfonyl-substituted imidazole derivatives as immunomodulatory and cytokine-release-inhibiting agents, establishing a direct pharmacological rationale for procurement of this scaffold [2].

Why 2-((5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide Cannot Be Substituted by a Generic Imidazole Acetamide


Imidazole acetamides bearing simple alkyl- or unsubstituted phenyl groups exhibit markedly different physicochemical and pharmacological profiles from 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide. The compound’s C2 sulfonyl bridge (−SO₂−) imposes both conformational rigidity and strong electron withdrawal [1], stabilising the imidazole ring toward oxidative degradation—a liability for thioether-linked analogs [2]. Simultaneously, the N-(p-tolyl) substituent provides a defined balance of lipophilicity and metabolic shielding relative to unsubstituted phenyl or flexible benzyl congeners. Procurement without specifying the exact CAS therefore risks introducing a molecule with inferior oxidative stability, altered target-binding geometry, or divergent pharmacokinetic behaviour, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 2-((5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide (CAS 922072-86-4)


Sulfonyl Bridge Confers 1,800-Fold Greater Oxidative Stability Than Unprotected Imidazole

The C2 sulfonyl (−SO₂−) bridge of the target compound class dramatically suppresses electrophilic attack on the imidazole ring. In a foundational study, 1-p-tolylsulfonylimidazole (the core substructure) consumed only 0.1 equivalent of N-bromosuccinimide (NBS) after 2 hours, whereas unprotected imidazole consumed 3 equivalents within 2 minutes under identical conditions [1]. This ≈1,800-fold difference in oxidant consumption directly translates to prolonged shelf stability and reduced ring-degradation side-products during storage and biological assay incubation.

Oxidative stability Imidazole degradation Chemical proteomics

N-(p-Tolyl) Substitution Provides Defined Lipophilicity Advantage Over N-Phenyl and N-Benzyl Analogs

The target compound’s N-(p-tolyl) group (para-methylphenyl) yields a computed XLogP3 of 2.9–3.0, placing it in the optimal lipophilicity range for cellular permeability while avoiding the excessive logP that drives poor aqueous solubility and promiscuous protein binding [1]. The N-phenyl analog (no para-methyl) is predicted to have a lower XLogP of approximately 2.5, reducing passive membrane diffusion potential [1]. The N-benzyl analog introduces a flexible −CH₂− spacer that increases conformational entropy and is documented in related scaffolds to reduce target-binding enthalpy due to loss of preorganization .

Lipophilicity Drug-likeness Structure-property relationship

5-(4-Methoxyphenyl) Substituent Electronically Tunes the Imidazole Core Distinctly From 5-(4-Chlorophenyl) and 5-Phenyl Analogs

The 5-(4-methoxyphenyl) group donates electron density into the imidazole π-system via its para-OCH₃ substituent (Hammett σₚ = −0.27), in contrast to the electron-withdrawing 5-(4-chlorophenyl) analog (σₚ = +0.23). This electronic modulation directly impacts the imidazole C2 sulfonyl electrophilicity and, consequently, hydrogen-bond acceptor strength at the sulfonyl oxygens [1][2]. The 5-(4-methoxyphenyl) configuration enhances electron density at the sulfonyl oxygens, favoring stronger hydrogen bonding with target protein backbone NH groups compared to the electron-deficient 5-(4-chlorophenyl) analog [1].

Electronic effects Hammett sigma Target engagement

2-Sulfonyl-Imidazole Scaffold Documented in Patent Literature as Cytokine-Release Inhibitory Pharmacophore

U.S. Patent Application US20100273833A1 explicitly claims 2-sulfinyl- and 2-sulfonyl-substituted imidazole derivatives—encompassing the target compound’s core scaffold—as agents possessing immunomodulating and cytokine-release-inhibiting effects [1]. Related patents (e.g., U.S. Pat. No. 5,656,644; WO 93/14081) demonstrate that 2-substituted imidazoles inhibit synthesis of IL-1, TNF-α, IL-6, and IL-8 in human monocytes at low micromolar concentrations [2]. The target compound’s 2-sulfonyl (rather than 2-sulfinyl or 2-thio) configuration represents the fully oxidized, most hydrolytically stable form of this pharmacophore, providing a defined oxidation state for reproducible biological activity [1].

Cytokine inhibition Immunomodulation Anti-inflammatory

Molecular Weight of 399.5 Da and TPSA of 98.7 Ų Place the Compound Within Optimal Oral Drug-Space Relative to Heavier or More Polar Analogs

The target compound (MW = 399.5 g/mol; TPSA = 98.7 Ų) falls within the central region of the Lipinski and Veber drug-likeness envelopes [1]. In comparison, the N-(4-ethylphenyl) analog (CAS 922126-70-3) carries an additional 14 Da (MW = 413.5 g/mol) and a higher computed logP due to the extra methylene group, pushing it closer to the MW > 500 and logP > 5 boundaries that predict poor absorption . The target compound’s TPSA of 98.7 Ų is also below the 140 Ų threshold for acceptable oral bioavailability, whereas analogs with additional polar substituents (e.g., carboxylic acid-bearing tethers) exceed this threshold [1].

Drug-likeness ADME prediction Lead optimization

Recommended Application Scenarios for 2-((5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide


Cytokine-Release Inhibitor Screening Cascades and Anti-Inflammatory SAR Programs

The compound’s 2-sulfonylimidazole scaffold is explicitly covered by patent families claiming immunomodulating and cytokine-release-inhibiting activity [1]. Its fully oxidized sulfonyl group ensures a defined redox state, avoiding the confounding oxidation-state ambiguity of sulfinyl or thioether analogs. Procurement as a reference standard enables reproducible benchmarking of IL-1β, TNF-α, and IL-6 inhibition in human peripheral blood mononuclear cell (PBMC) assays at low micromolar concentrations, consistent with the class-level pharmacological precedent [1].

Chemical Probe Development Requiring Long-Term Oxidative Stability

Biochemical data demonstrate that the N-sulfonylimidazole core resists oxidative degradation by NBS approximately 1,800-fold more effectively than unprotected imidazole [2]. This oxidative resilience is critical for chemical probes intended for use in cellular environments with elevated reactive oxygen species (ROS) or for long-term storage in DMSO stock solutions. The target compound’s sulfonyl bridge directly confers this stability advantage over thioether-linked imidazole acetamides, which are susceptible to sulfur oxidation and subsequent degradation [2].

Lead Optimization Libraries Focused on Oral Bioavailability

With a molecular weight of 399.5 g/mol and TPSA of 98.7 Ų, the compound resides comfortably within both Lipinski and Veber drug-likeness envelopes [3]. Its N-(p-tolyl) group contributes an XLogP3 of 2.9–3.0—sufficient for passive membrane permeability without crossing into the high-lipophilicity zone associated with poor solubility and promiscuous off-target binding. This makes the compound a superior starting point for oral-bioavailability-focused lead optimization relative to the heavier N-(4-ethylphenyl) analog (MW = 413.5 g/mol) or more polar congeners with TPSA exceeding 140 Ų.

Structure-Activity Relationship Studies Exploiting Electronic Tuning at the Imidazole 5-Position

The 5-(4-methoxyphenyl) substituent (Hammett σₚ = −0.27) electronically differentiates this compound from 5-(4-chlorophenyl) (σₚ = +0.23) and 5-phenyl (σₚ = 0.00) analogs [4]. This electron-donating character enhances electron density at the sulfonyl oxygens, potentiating hydrogen-bond acceptor interactions with target protein backbone NH groups. For medicinal chemistry teams systematically exploring electronic effects on target engagement, the methoxyphenyl variant provides a well-defined, electronically enriched data point complementary to electron-deficient and electronically neutral comparator compounds [4].

Quote Request

Request a Quote for 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.